molecular formula C25H38BF4N B6309880 2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC CAS No. 2760991-39-5

2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate Trivertal-CAAC

Cat. No.: B6309880
CAS No.: 2760991-39-5
M. Wt: 439.4 g/mol
InChI Key: YTIHMYKGRXRHFT-UHFFFAOYSA-N
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Description

2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate, also known as Trivertal-CAAC, is a cyclic alkyl amino carbene (CAAC) ligand. This compound is known for its unique structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate involves several steps. The starting materials typically include 2,6-diisopropylphenylamine and other reagents that facilitate the formation of the spirocyclic structure. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate exerts its effects involves its interaction with molecular targets and pathways. As a CAAC ligand, it can stabilize transition states and facilitate various catalytic reactions. The compound’s structure allows it to form stable complexes with metals, enhancing its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec-1,7-diene tetrafluoroborate is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which enhance its stability and reactivity. This makes it particularly effective as a ligand in catalytic processes compared to similar compounds.

Properties

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N.BF4/c1-17(2)21-10-9-11-22(18(3)4)23(21)26-16-25(15-24(26,7)8)13-12-19(5)14-20(25)6;2-1(3,4)5/h9-11,14,16-18,20H,12-13,15H2,1-8H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIHMYKGRXRHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1C=C(CCC12CC([N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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